molecular formula C14H14O B12568307 Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1R,2R,3R,4S)- CAS No. 279685-67-5

Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1R,2R,3R,4S)-

Cat. No.: B12568307
CAS No.: 279685-67-5
M. Wt: 198.26 g/mol
InChI Key: MZTKSBCQWRXZLQ-REWJHTLYSA-N
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Description

Bicyclo[221]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1R,2R,3R,4S)- is a complex organic compound known for its unique bicyclic structure This compound is part of the norbornene family, characterized by a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1R,2R,3R,4S)- typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions. The reaction is often catalyzed by transition metals to enhance the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized catalysts and reaction conditions to ensure high efficiency and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound from by-products.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1R,2R,3R,4S)- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles like halogens (Cl2, Br2) or nitrating agents (HNO3)

Major Products Formed

    Oxidation: Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 3-phenyl-, (1R,2R,3R,4S)-

    Reduction: Bicyclo[2.2.1]hept-5-ene-2-methanol, 3-phenyl-, (1R,2R,3R,4S)-

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1R,2R,3R,4S)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceuticals and bioactive molecules.

    Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1R,2R,3R,4S)- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The phenyl group may also participate in π-π interactions with aromatic residues in biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde: Lacks the phenyl group, resulting in different chemical properties and reactivity.

    Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different reactivity and applications.

    Bicyclo[2.2.1]hept-5-ene-2-methanol:

Uniqueness

The presence of both a phenyl group and an aldehyde group in Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1R,2R,3R,4S)- makes it unique among its analogs. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields.

Properties

CAS No.

279685-67-5

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

(1R,2R,3R,4S)-3-phenylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde

InChI

InChI=1S/C14H14O/c15-9-13-11-6-7-12(8-11)14(13)10-4-2-1-3-5-10/h1-7,9,11-14H,8H2/t11-,12+,13+,14+/m0/s1

InChI Key

MZTKSBCQWRXZLQ-REWJHTLYSA-N

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@H]([C@@H]2C=O)C3=CC=CC=C3

Canonical SMILES

C1C2C=CC1C(C2C=O)C3=CC=CC=C3

Origin of Product

United States

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